molecular formula C14H16BrN5O B2602790 3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2195810-26-3

3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2602790
CAS No.: 2195810-26-3
M. Wt: 350.22
InChI Key: XVNJYHWREUYENH-UHFFFAOYSA-N
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Description

3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a dihydropyrimidinone structure. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method starts with the bromination of pyrimidine to obtain 5-bromopyrimidine. This intermediate is then reacted with piperidine under controlled conditions to form 1-(5-bromopyrimidin-2-yl)piperidine. The final step involves the condensation of this intermediate with a suitable dihydropyrimidinone precursor under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyrimidinone, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites in biological molecules, while the piperidine and dihydropyrimidinone structures may facilitate binding to proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
  • 3-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Uniqueness

The uniqueness of 3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one lies in the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This can lead to distinct reactivity and binding properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN5O/c15-12-7-17-14(18-8-12)19-5-2-11(3-6-19)9-20-10-16-4-1-13(20)21/h1,4,7-8,10-11H,2-3,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNJYHWREUYENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC=CC2=O)C3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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